vitamin B1
Overview
Description
Mechanism of Action
Target of Action
Vitamin B1, also known as thiamine, is an essential micronutrient that plays a crucial role in numerous cellular processes. The primary targets of thiamine are enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are integral to the body’s energy production and the synthesis of various neurochemicals and signaling molecules .
Mode of Action
Thiamine acts as a coenzyme for its target enzymes. In its active form, thiamine diphosphate (ThDP), it facilitates the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide . This interaction with its targets leads to changes in cellular metabolism, particularly the breakdown of carbohydrates for energy .
Biochemical Pathways
Thiamine is involved in several key biochemical pathways. It plays a significant role in the citric acid cycle and the pentose phosphate pathway . Thiamine is also involved in the metabolism of branched-chain amino acids . The downstream effects of these pathways include the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
Thiamine is water-soluble and is absorbed in the upper small intestine . Once absorbed, it is converted into its active form, ThDP, and is distributed throughout the body, with the highest concentrations found in skeletal muscles, liver, heart, kidneys, and brain . Thiamine cannot be stored in large quantities in the body, and excess amounts are excreted in the urine . The bioavailability of thiamine hydrochloride, a common form of supplemental thiamine, ranges from 3.7% to 5.3% .
Result of Action
The action of thiamine at a molecular and cellular level results in the efficient metabolism of carbohydrates and the production of energy in the form of ATP . It also contributes to the normal growth and development and helps maintain the proper functioning of the heart and the nervous and digestive systems . Thiamine deficiency can lead to several neurological and cardiovascular complications, including heart failure, neuropathy leading to ataxia and paralysis, confusion, or delirium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiamine. For instance, thiamine is heat labile and can be degraded by cooking or processing . Additionally, the presence of anti-thiamine factors in some foods can lead to its inactivation . Alcohol abuse is a common risk factor for thiamine deficiency, as it interferes with the absorption and utilization of thiamine . Furthermore, thiamine is easily oxidized and loses activity in neutral and especially alkaline environments .
Biochemical Analysis
Biochemical Properties
Vitamin B1 is a precursor to several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP). Thiamin diphosphate acts as an indispensable coenzyme in cell energy metabolism. The catalytic properties of thiamin diphosphate can be explained by its ability to form a highly nucleophilic ylide carbanion . This carbanion can attack a carbon adjacent to a carbonyl group, forming an intermediate acyl carbanion equivalent, which is then converted and released. Thiamin diphosphate remains attached to the protein and is regenerated after each reaction cycle .
Cellular Effects
This compound, in its active form thiamin pyrophosphate, is an essential cofactor for several key enzymes in carbohydrate metabolism . It influences cell function by facilitating the forward movement of biochemical reactions. Thiamin pyrophosphate binds to magnesium and further binds to amino acid side chains on cellular enzymes, allowing it to function as a cofactor . This interaction is crucial for the proper functioning of enzymes involved in energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Thiamin pyrophosphate acts as a coenzyme for enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase . These enzymes play a vital role in the citric acid cycle and the pentose phosphate pathway. Thiamin pyrophosphate facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units, which are essential for energy production and biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Thiamin is relatively stable but can degrade under certain conditions, such as exposure to heat and light. Long-term studies have shown that thiamin deficiency leads to decreased thiamin diphosphate levels and reduced enzyme activities, primarily affecting the nervous system . In vitro and in vivo studies have demonstrated the importance of maintaining adequate thiamin levels for optimal cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, thiamin is essential for normal cellular function and energy metabolism. At high doses, thiamin can have toxic effects. Studies have shown that excessive thiamin intake can lead to adverse effects such as liver damage and neurological symptoms . It is important to maintain a balanced intake of thiamin to avoid deficiency or toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and the pentose phosphate pathway. Thiamin pyrophosphate acts as a cofactor for enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase . These enzymes are essential for the decarboxylation of alpha-keto acids and the transfer of two-carbon units, which are crucial for energy production and biosynthesis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Thiamin is absorbed in the small intestine and transported to various tissues via the bloodstream. Within cells, thiamin is converted to its active form, thiamin pyrophosphate, which is then distributed to different cellular compartments . The transport and distribution of thiamin are essential for its proper functioning as a coenzyme.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Thiamin pyrophosphate is primarily localized in the mitochondria, where it acts as a coenzyme for enzymes involved in energy metabolism . The targeting of thiamin pyrophosphate to specific compartments is facilitated by post-translational modifications and targeting signals. Proper subcellular localization ensures the efficient functioning of thiamin-dependent enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine can be synthesized through several chemical routes. One common method involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine . The reaction typically occurs in an aqueous medium under controlled pH conditions to facilitate the formation of thiamine.
Industrial Production Methods
Industrial production of thiamine often involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis . These microorganisms are genetically engineered to overproduce thiamine, which is then extracted and purified using techniques like ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiamine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution .
Common Reagents and Conditions
Phosphorylation: Thiamine is phosphorylated to form thiamine diphosphate (ThDP) using adenosine triphosphate (ATP) as a phosphate donor.
Oxidation: Thiamine can be oxidized to thiochrome in the presence of oxidizing agents such as potassium ferricyanide.
Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Major Products
Thiamine Diphosphate (ThDP): An essential coenzyme in cellular metabolism.
Thiochrome: A fluorescent compound used in analytical chemistry to measure thiamine levels.
Scientific Research Applications
Thiamine has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.
Biology: Essential for studying cellular energy metabolism and the role of vitamins in cell function.
Medicine: Used to treat thiamine deficiency disorders such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Added to food products to fortify them with essential nutrients.
Comparison with Similar Compounds
Thiamine is unique among the B vitamins due to its specific role in glucose metabolism and its structure, which includes a thiazole ring . Similar compounds include:
Vitamin B2 (Riboflavin): Involved in energy production and cellular function.
Vitamin B3 (Niacin): Essential for DNA repair and the production of stress hormones.
Vitamin B5 (Pantothenic Acid): Crucial for the synthesis of coenzyme A, which is involved in fatty acid metabolism.
Vitamin B6 (Pyridoxine): Important for amino acid metabolism and neurotransmitter synthesis.
Vitamin B9 (Folic Acid): Necessary for DNA synthesis and repair.
Vitamin B12 (Cobalamin): Essential for red blood cell formation and neurological function.
Thiamine’s unique role in glucose metabolism and its specific molecular structure distinguish it from these other B vitamins .
Properties
Key on ui mechanism of action |
Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer. |
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CAS No. |
59-43-8 |
Molecular Formula |
C12H18ClN4OS+ |
Molecular Weight |
301.82 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1; |
InChI Key |
MYVIATVLJGTBFV-UHFFFAOYSA-N |
impurities |
Heavy metals: not more than 10 mg/kg; water: not more than 5%. |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
Color/Form |
Crystals from water |
melting_point |
164 °C MP: 248 °C, DECOMP /HYDROCHLORIDE/ |
Key on ui other cas no. |
59-43-8 |
physical_description |
Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole |
shelf_life |
Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp) Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/ Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp Stability in frozen drink concentrate is excellent Light has no effect on thiamine stability during bread storage regardless of type of wrapper Canned vegetables and fruits stored for 1 yr at 65 °F show low losses of thiamine; at 80 °F losses are 15-25% Strongly acid solution which is fairly stable to oxidation and heat and pH > 5 /Hydrochloride/ Stability of vitamin B1 in dry products is generally excellent Degradation during operations requiring heat depends on pH, oxygen content, and other factors |
solubility |
SLIGHTLY SOL IN ALC & CHLOROFORM /MONONITRATE/ MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE In water, approximately 5.0X10+5 mg/L, temp not specified |
Synonyms |
Aneurin Mononitrate, Thiamine Thiamin Thiamine Thiamine Mononitrate Vitamin B 1 Vitamin B1 |
vapor_pressure |
1.8X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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